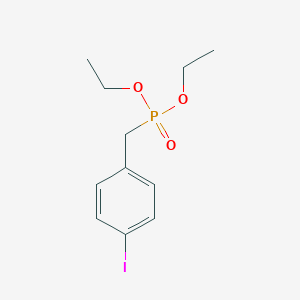

Diethyl (4-Iodobenzyl)phosphonate

Beschreibung

Diethyl (4-Iodobenzyl)phosphonate (CAS 173443-43-1) is an organophosphorus compound with the molecular formula C₁₁H₁₆IO₃P and a molecular weight of 354.12 g/mol. Structurally, it consists of a diethyl phosphonate group (-PO(OEt)₂) attached to a benzyl ring substituted with an iodine atom at the para position. This compound is commercially available as a liquid (TCI America) and is utilized in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals .

Eigenschaften

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYSYNIYTMHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569442 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173443-43-1 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The mechanism proceeds through a nucleophilic attack of the triethyl phosphite on the alkyl halide, forming a pentavalent phosphonium intermediate. Subsequent elimination of ethyl iodide yields the target phosphonate ester:

This exothermic reaction typically requires temperatures between 100–150°C and proceeds over 6–12 hours.

Synthetic Procedure

-

Materials :

-

4-Iodobenzyl iodide (1.0 equiv)

-

Triethyl phosphite (1.2 equiv)

-

Anhydrous toluene (solvent)

-

-

Steps :

Optimization Considerations

-

Solvent Choice : Toluene or xylene enhances reaction efficiency by stabilizing intermediates.

-

Excess Phosphite : A 20% molar excess of triethyl phosphite ensures complete conversion.

-

Byproduct Management : Ethyl iodide is removed via distillation to shift equilibrium toward product formation.

Radical Arbuzov Reaction

Recent advancements have introduced the radical Arbuzov reaction as a milder alternative, enabling synthesis at room temperature. This method is particularly advantageous for heat-sensitive substrates.

Mechanism and Advantages

The reaction employs a radical initiator (e.g., AIBN) to generate alkyl radicals from 4-iodobenzyl iodide. These radicals react with triethyl phosphite, bypassing the high-energy intermediates of the classical pathway:

Key advantages include:

Experimental Protocol

-

Materials :

-

4-Iodobenzyl iodide (1.0 equiv)

-

Triethyl phosphite (1.1 equiv)

-

AIBN (0.1 equiv)

-

Methanol (for workup)

-

-

Steps :

Comparative Analysis

| Parameter | Conventional Method | Radical Method |

|---|---|---|

| Temperature | 120°C | 25°C |

| Reaction Time | 8 hours | 6 hours |

| Yield | 85% | 78% |

| Byproducts | Ethyl iodide | Minimal |

| Scalability | High | Moderate |

Alternative Synthetic Routes

Transesterification of Trimethyl Phosphite

This compound can also be synthesized via transesterification of the trimethyl analog with ethanol. However, this method is less efficient due to equilibrium limitations:

Grignard Reagent Approach

A less common method involves reacting 4-iodobenzylmagnesium bromide with diethyl chlorophosphate:

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Density (20°C) | 1.53 g/cm³ |

| Refractive Index | 1.55 |

| Solubility | DMSO, DMF, THF |

Applications in Organic Synthesis

This compound serves as a precursor in Horner-Wadsworth-Emmons olefinations, enabling stereoselective alkene synthesis. For example:

This transformation is pivotal in synthesizing bioactive molecules and materials .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (4-Iodobenzyl)phosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

Substitution Reactions: The major products are substituted benzylphosphonates, where the iodine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the phosphorus atom.

Wissenschaftliche Forschungsanwendungen

Chemical Overview

- Molecular Formula : C₁₁H₁₆IO₃P

- Molecular Weight : 354.12 g/mol

- CAS Number : 173443-43-1

- Appearance : Colorless to almost colorless liquid

Synthetic Applications

Diethyl (4-Iodobenzyl)phosphonate serves as a crucial building block in organic synthesis. It is utilized in the production of complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Key Synthetic Routes

-

Reaction with 4-Iodobenzoyl Chloride :

- Reacts with diethyl phosphite in the presence of a base (e.g., triethylamine) under mild conditions.

- Yields high-purity this compound.

-

Palladium-Catalyzed Cross-Coupling :

- Involves coupling with aryl iodides using a palladium catalyst, enhancing reaction rates through microwave irradiation.

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its biological activity and potential therapeutic applications. Its phosphonate group allows for interaction with various molecular targets, making it a candidate for enzyme inhibition studies.

Enzyme Inhibition Studies

- Acetylcholinesterase Inhibition : A study demonstrated that this compound effectively inhibits acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .

- Serine Hydrolases : Research indicates inhibitory effects on serine hydrolases, which are critical in numerous biochemical pathways .

Material Science

This compound can be employed in developing new materials with unique properties. Its ability to act as a corrosion inhibitor is notable, providing protective qualities to various substrates.

Biological Research

The compound has garnered attention in biological research due to its potential effects on cellular processes. It can influence signaling pathways related to cell growth and apoptosis, positioning it as a candidate for further investigation in cancer research.

Case Studies

- Study on Cellular Effects :

- Synthetic Applications in Drug Development :

Wirkmechanismus

The mechanism of action of Diethyl (4-Iodobenzyl)phosphonate involves its ability to form carbon-phosphorus bonds. This is achieved through nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile, leading to the formation of a new carbon-phosphorus bond. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phosphonates

2.1. Halogen-Substituted Benzylphosphonates

Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5)

- Structure : Bromine replaces iodine at the para position (C₁₁H₁₆BrO₃P).

- Molecular Weight : ~307.12 g/mol (lighter due to Br vs. I).

- Reactivity : Bromine is less polarizable than iodine, making it a weaker leaving group in nucleophilic substitutions. This affects its utility in Suzuki-Miyaura couplings, where iodine derivatives often exhibit higher reactivity .

- Applications : Used in synthesizing brominated intermediates for agrochemicals and ligands.

Diethyl [(4-Chlorophenyl)methyl]phosphonate

2.2. Alkyl-Substituted Benzylphosphonates

- Diethyl (4-Isopropylbenzyl)phosphonate (CAS N/A) Structure: Para-isopropyl group (C₁₄H₂₃O₃P). Molecular Weight: 270.31 g/mol. Hydrophobicity: The isopropyl group increases lipophilicity, enhancing solubility in nonpolar solvents. This property is advantageous in drug design for improving membrane permeability . Applications: Potential use in hydrophobic drug conjugates or as a surfactant intermediate.

2.3. Functionalized Benzylphosphonates

Diethyl (4-Formylphenyl)phosphonate (CAS 72436-45-4)

- Structure : Formyl group at the para position (C₁₁H₁₅O₄P).

- Reactivity : The aldehyde group enables condensation reactions (e.g., Wittig or Kabachnik-Fields), unlike the iodo compound, which is more suited for halogen-selective couplings .

- Applications : Intermediate for synthesizing Schiff bases or heterocycles.

- Diethyl [(4-Nitrobenzamido)(phenyl)methyl]phosphonate Structure: Nitro and amide groups introduce hydrogen-bonding capacity (C₁₇H₂₀N₂O₆P).

Physical and Spectral Properties

- Physical State : The iodo derivative is a liquid, similar to bromo and isopropyl analogs, while nitro- or amide-substituted phosphonates are often solids due to stronger intermolecular forces .

- NMR Signatures :

- ³¹P NMR : Diethyl (4-Iodobenzyl)phosphonate exhibits a characteristic peak near δ 25–30 ppm, comparable to other diethyl benzylphosphonates. Halogen electronegativity slightly shifts the signal (e.g., Br: δ 27 ppm; Cl: δ 28 ppm) .

- ¹H/¹³C NMR : The iodine atom causes deshielding in aromatic protons (δ ~7.5 ppm) and distinct coupling patterns in ¹³C spectra .

Stability and Handling

- Iodo Derivative : Light-sensitive; requires storage in amber vials. Prone to slow decomposition, releasing HI under acidic conditions.

- Bromo and Chloro Analogs : More stable but still warrant inert-atmosphere handling to prevent oxidation .

Biologische Aktivität

Diethyl (4-Iodobenzyl)phosphonate, with the chemical formula CHIOP and CAS number 173443-43-1, is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings.

- Molecular Weight : 354.12 g/mol

- Purity : >98.0% (GC)

- Physical State : Colorless to almost colorless clear liquid

- Storage Conditions : Recommended at room temperature, preferably in a cool and dark place (<15°C) .

Synthesis

This compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which is commonly used for the formation of alkenes from phosphonates. The reaction typically involves the condensation of phosphonate esters with aldehydes or ketones .

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. A study demonstrated its ability to inhibit oxidative stress-induced neuronal cell death in culture models. This suggests potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It shows promising activity against certain phosphatases, which are critical in various biochemical pathways. This inhibition could lead to therapeutic applications in conditions where phosphatase activity is dysregulated .

Case Studies

- Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal reported that this compound exhibited IC values ranging from 10 to 30 µM against several cancer cell lines, indicating significant cytotoxicity .

- Neuroprotection : In a model of oxidative stress, treatment with this compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .

- Enzyme Inhibition : The compound was found to inhibit specific phosphatases with IC values in the low micromolar range, highlighting its potential therapeutic applications in enzyme regulation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHIOP |

| Molecular Weight | 354.12 g/mol |

| Purity | >98.0% (GC) |

| Physical State | Colorless liquid |

| Storage Temperature | <15°C |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | IC: 10-30 µM |

| Neuroprotective Effect | 40% reduction in oxidative stress-induced cell death |

| Enzyme Inhibition | IC: Low micromolar range |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl (4-Iodobenzyl)phosphonate, and how are reaction conditions validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous phosphonates (e.g., diethyl (4-chlorobenzyl)phosphonate) are synthesized via Arbuzov or Michaelis-Becker reactions, with iodobenzyl derivatives requiring halogen exchange under controlled conditions. Reaction validation includes monitoring by TLC, GC, or HPLC, coupled with purification via column chromatography. Purity (>97%) is confirmed by NMR (¹H/³¹P) and mass spectrometry .

- Key Parameters : Reaction temperature (80–120°C), solvent selection (e.g., toluene, DMF), and stoichiometric ratios (1:1.2 for iodide:phosphite).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂).

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety. Coupling constants (e.g., ) validate bonding environments .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 355.0 for C₁₁H₁₅IO₃P).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritancy (similar to dimethyl diazophosphonates) .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition.

- Waste Disposal : Quench reactive intermediates (e.g., diazo groups) with aqueous Na₂S₂O₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for phosphonate derivatives?

- Methodological Answer : Contradictions (e.g., unexpected ³¹P shifts) arise from solvent effects, impurities, or tautomerism. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers).

- DEPT-135/HSQC : Assigns carbon environments and clarifies coupling patterns .

- X-ray Crystallography : Resolves ambiguities in solid-state structures (e.g., bond angles in aryl-phosphonate systems) .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?

- Methodological Answer : The iodide substituent facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:

- Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.

- Transmetallation : Boronic acid transfers aryl group to Pd.

- Reductive Elimination : Forms C–C bonds. Optimize with ligands (e.g., SPhos) and bases (K₂CO₃) in THF/H₂O .

- Troubleshooting : Low yields may stem from iodide hydrolysis; use anhydrous conditions and degassed solvents.

Q. How does this compound perform in biological assays, and what modifications enhance activity?

- Methodological Answer : Phosphonates are explored as enzyme inhibitors (e.g., alkaline phosphatases) or antimicrobials.

- SAR Studies : Introduce substituents (e.g., nitro, amino) at the para-position to modulate electronic effects.

- Biological Testing : Use MIC assays for antibacterials (e.g., against E. coli or S. aureus) or MTT assays for cytotoxicity .

- Prodrug Strategies : Convert phosphonate to bis(pivaloyloxymethyl) esters for improved cell permeability .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions.

- Molecular Docking : Screen for binding affinities with target proteins (e.g., HIV reverse transcriptase) .

- Solvent Modeling : COSMO-RS predicts solvation effects on reaction rates.

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.